
Etodroxizine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etodroxizine-d8 is a deuterium-labeled derivative of etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C23H23D8ClN2O3, and it has a molecular weight of 427.01 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of etodroxizine-d8 involves the incorporation of deuterium atoms into the etodroxizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize impurities and ensure consistency in the deuterium labeling .
化学反应分析
Types of Reactions
Etodroxizine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the molecule is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
科学研究应用
Etodroxizine-d8 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of etodroxizine and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of etodroxizine.
Medicine: Utilized in research to understand the pharmacological effects and therapeutic potential of etodroxizine.
作用机制
Etodroxizine-d8, like its parent compound etodroxizine, acts as an antihistamine by blocking histamine H1 receptors. This prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
相似化合物的比较
Etodroxizine-d8 can be compared with other deuterium-labeled antihistamines and similar compounds in the diphenylmethylpiperazine group. Some similar compounds include:
Hydroxyzine: Another first-generation antihistamine with similar sedative effects.
Pipoxizine: A related compound with comparable antihistamine properties.
Meclizine: Used for motion sickness and vertigo, sharing structural similarities with etodroxizine
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research applications.
属性
分子式 |
C23H31ClN2O3 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC 名称 |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChI 键 |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
规范 SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


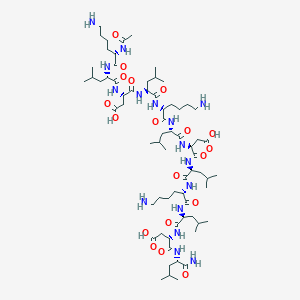
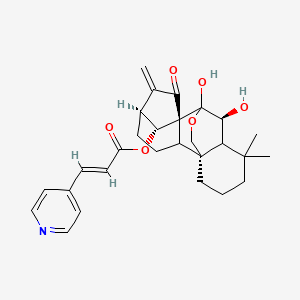
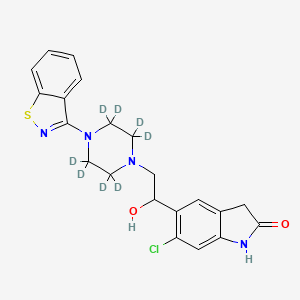
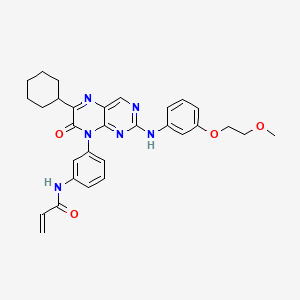
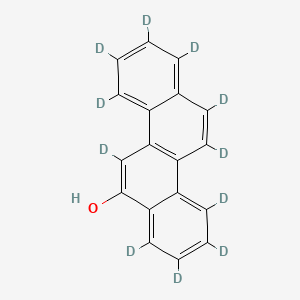



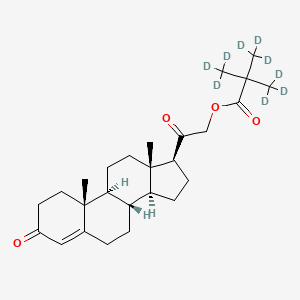
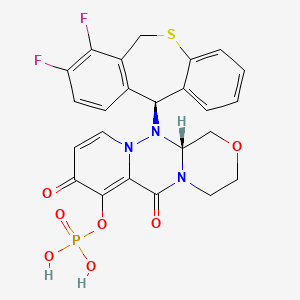



![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
